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Compound of Interest

Compound Name: Diethylmethoxyborane

Cat. No.: B030974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, boron-based reagents are indispensable tools

for achieving high levels of selectivity and efficiency. Among these, Diethylmethoxyborane
(DEMB) and Triethylborane (TEB) are two structurally similar yet functionally distinct reagents.

While both are organoboranes, their applications diverge significantly, making a clear

understanding of their respective strengths crucial for reaction design and optimization. This

guide provides an objective comparison of DEMB and TEB, supported by experimental data

and detailed protocols, to aid chemists in selecting the appropriate reagent for their synthetic

challenges.

Overview of Physical and Chemical Properties
Both DEMB and TEB are colorless to yellowish, pyrophoric liquids that must be handled with

care under inert atmospheres. Their physical properties are summarized below. A notable

difference is the greater stability of DEMB compared to TEB, which is highly prone to

spontaneous combustion in air.[1] This enhanced stability makes DEMB easier to handle,

transport, and store.
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Property
Diethylmethoxyborane
(DEMB)

Triethylborane (TEB)

Chemical Formula (C₂H₅)₂BOCH₃ (C₂H₅)₃B

Molar Mass 99.97 g/mol 98.00 g/mol

Appearance
Colorless to yellowish

transparent liquid.[2]

Near-colorless to yellowish

transparent liquid.[3]

Density 0.761 g/mL at 25 °C.[2][4] 0.677 g/mL at 25 °C.[3][5]

Boiling Point Data not readily available 95 °C.[3][5]

Melting Point Data not readily available -93 °C.[3][5]

Key Hazard
Pyrophoric, causes severe skin

burns.[4][6]

Strongly pyrophoric, toxic if

swallowed.[3][7]

Diethylmethoxyborane (DEMB): The Specialist in
Stereoselective Reductions
The primary application of DEMB in organic synthesis is as a highly effective chelating agent in

the diastereoselective reduction of β-hydroxy ketones to produce syn-1,3-diols. This

transformation, known as the Narasaka-Prasad reduction, is a cornerstone in the synthesis of

complex molecules, including statins and other natural products.[2][4]

Mechanism of Action: Chelation-Controlled Hydride
Delivery
The remarkable syn-selectivity achieved with DEMB stems from its ability to form a stable six-

membered chelate with the β-hydroxy ketone substrate. This chelation locks the conformation

of the molecule, forcing the external hydride reducing agent (typically sodium borohydride) to

attack the carbonyl group from a specific face. This directed attack leads to the formation of the

desired syn-diol with high diastereoselectivity.

// Nodes Substrate [label="β-Hydroxy Ketone"]; DEMB [label="Et₂BOMe\n(DEMB)",

shape=box, style=rounded, fillcolor="#F1F3F4"]; Chelate [label="Six-Membered\nBoron

Chelate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaBH4
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[label="NaBH₄", shape=box, style=rounded, fillcolor="#F1F3F4"]; HydrideAttack

[label="Diastereoselective\nHydride Attack", shape=ellipse, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Intermediate [label="Borinate Intermediate"]; Workup

[label="Workup\n(e.g., H₂O₂)", shape=box, style=rounded, fillcolor="#FBBC05",

fontcolor="#202124"]; Product [label="syn-1,3-Diol", shape=box, style="rounded,filled",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Chelate [label="Chelation"]; DEMB -> Chelate; Chelate -> HydrideAttack;

NaBH4 -> HydrideAttack [label="External Hydride\nDelivery"]; HydrideAttack -> Intermediate;

Intermediate -> Product [label="Oxidative Cleavage"]; Workup -> Product; }

Caption: Mechanism of the Narasaka-Prasad Reduction.

Experimental Data: Diastereoselective Reduction of δ-
Hydroxy-β-keto Esters
The efficacy of the Narasaka-Prasad reduction using DEMB is demonstrated in the synthesis of

various syn-β,δ-dihydroxy esters. The following data highlights the consistently high yields and

excellent diastereoselectivity achieved.

Substrate (R²) Product Yield (%)
Diastereomeric
Ratio (syn:anti)

H
syn-β,δ-dihydroxy

ester
96 >99:1

Me
syn-β,δ-dihydroxy

ester
91 >99:1

Bn
syn-β,δ-dihydroxy

ester
77 >99:1

i-Pr
syn-β,δ-dihydroxy

ester
82 >99:1

Data sourced from a study on the synthesis of functionalized δ-hydroxy-β-keto esters.[4]
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Experimental Protocol: General Procedure for Narasaka-
Prasad Reduction
The following is a representative protocol for the DEMB-mediated reduction of a β-hydroxy

ketone.

Click to download full resolution via product page

Caption: Experimental workflow for a typical Narasaka-Prasad reduction.

Triethylborane (TEB): The Versatile Radical Initiator
In contrast to the specialized role of DEMB, Triethylborane is a versatile reagent primarily

known for its ability to initiate radical reactions under mild, often low-temperature conditions.[3]

[8] This makes it a valuable alternative to traditional initiators like azobisisobutyronitrile (AIBN)

or benzoyl peroxide, which require higher temperatures.

Mechanism of Action: Low-Temperature Radical
Generation
TEB's utility as an initiator stems from its reaction with trace amounts of molecular oxygen. This

interaction generates ethyl radicals (Et•), which then propagate a radical chain reaction. The

ability to generate radicals at temperatures as low as -78 °C is a significant advantage, allowing

for reactions with thermally sensitive substrates and enhancing stereocontrol in certain cases.

// Nodes TEB [label="Et₃B\n(TEB)"]; O2 [label="O₂ (trace)"]; Initiation [label="Initiation",

shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Et_Radical [label="Ethyl

Radical\n(Et•)"]; Substrate [label="Radical Precursor\n(e.g., R-I)"]; Propagation

[label="Propagation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product_Radical [label="Product Radical\n(P•)"]; Product [label="Final Product", shape=box,

style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TEB -> Initiation; O2 -> Initiation; Initiation -> Et_Radical; Et_Radical -> Propagation

[label="Atom Abstraction"]; Substrate -> Propagation; Propagation -> Product_Radical

[label="Cyclization or\nAddition"]; Product_Radical -> Product [label="Quenching"]; }

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b030974?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2213663/
https://pdfs.semanticscholar.org/3d3c/486aec30c264e9599d95203c02e1e3641003.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General mechanism of a TEB-initiated radical reaction.

Experimental Data: TEB-Mediated Intermolecular
Radical Addition
TEB/air is an efficient system for initiating intermolecular radical additions. The following data

shows the results for the addition of various S-2-oxoalkyl-thionocarbonates (xanthates) to

different olefins.

Xanthate Olefin Temperature (°C) Yield of Adduct (%)

Phenylacetyl Xanthate 1-Decene 20 75

Acetophenone

Xanthate
Vinyl Acetate 40 51

p-

Methoxyacetophenon

e Xanthate

Allyl Cyanide 40 47

Cyclohexylacetyl

Xanthate
Allyl Acetate 40 66

Data adapted from a study on TEB-air as an initiator for intermolecular radical additions.[3]

Experimental Protocol: General Procedure for TEB-
Initiated Radical Cyclization
The following protocol outlines a typical procedure for a TEB-initiated radical cyclization of a

haloalkene.

Click to download full resolution via product page

Caption: Experimental workflow for a TEB-initiated radical cyclization.
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Conclusion: Choosing the Right Reagent for the
Task
The comparison between Diethylmethoxyborane and Triethylborane is not one of direct

competition, but rather of complementary functionality.

Choose Diethylmethoxyborane (DEMB) when the synthetic goal is the high-yield,

diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. Its role as a powerful

chelating agent is unparalleled in this context, providing a reliable method for controlling

stereochemistry via the Narasaka-Prasad reduction.

Choose Triethylborane (TEB) for initiating radical reactions under mild, low-temperature

conditions. Its ability to generate radicals in the presence of trace oxygen makes it an

excellent alternative to traditional thermal initiators, especially when dealing with thermally

sensitive substrates or when aiming to influence reaction kinetics. TEB is also a reagent of

choice for controlling the regioselectivity of enolate formation.

By understanding the distinct mechanistic pathways and optimal applications of DEMB and

TEB, researchers can make more informed decisions, leading to more efficient and selective

synthetic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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